

Spectroscopic Analysis of 3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3,4-Dichlorophenyl)propanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(3,4-Dichlorophenyl)propanoic acid**, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(3,4-Dichlorophenyl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on computational algorithms and analysis of similar chemical structures. Experimental values may vary.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
~7.35	Doublet	1H	Ar-H
~7.28	Doublet of doublets	1H	Ar-H
~7.05	Doublet	1H	Ar-H
~2.95	Triplet	2H	-CH ₂ -Ar
~2.70	Triplet	2H	-CH ₂ -COOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~178.5	C=O
~140.0	Ar-C
~132.5	Ar-C
~130.5	Ar-C
~130.0	Ar-C
~128.0	Ar-C
~125.5	Ar-C
~35.0	-CH ₂ -COOH
~30.0	-CH ₂ -Ar

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3080	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1475, ~1400	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch
~820	Strong	C-H bend (Aromatic, out-of-plane)
~880, ~680	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

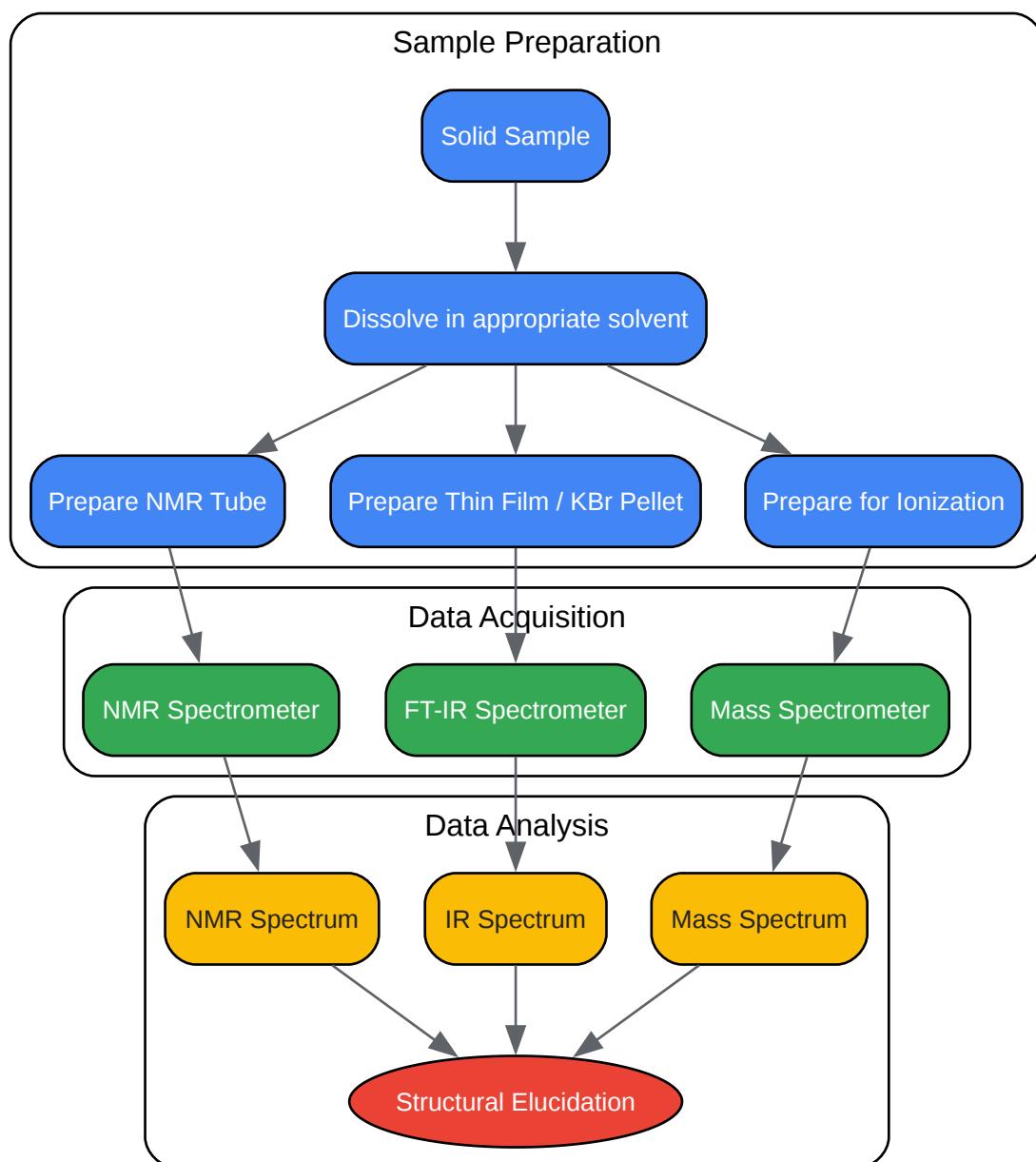
The mass spectrum of **3-(3,4-Dichlorophenyl)propanoic acid** is characterized by its molecular ion peak and distinct fragmentation pattern.[\[1\]](#)

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
220/218	~20/~30	[M] ⁺ (Molecular Ion)
175/173	~65/~100	[M - COOH] ⁺
139	~40	[C ₇ H ₅ Cl] ⁺
111/109	~15/~45	[C ₆ H ₄ Cl] ⁺

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid organic compound like **3-(3,4-Dichlorophenyl)propanoic acid** is outlined below.



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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of **3-(3,4-Dichlorophenyl)propanoic acid** (typically 5-20 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
- Spectral Analysis: For ^1H NMR, the chemical shift, integration, and multiplicity of each signal are analyzed. For ^{13}C NMR, the chemical shift of each unique carbon atom is determined.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Film Method): A few milligrams of the solid sample are dissolved in a small amount of a volatile solvent (e.g., dichloromethane or acetone).
- Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.
- Background Subtraction: A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum to ensure that peaks from the plate or atmospheric CO_2 and water are not misinterpreted.

- Spectral Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent and then vaporized.
- Ionization: The gaseous molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M^+).
- Fragmentation: The high energy of the ionization process causes the molecular ions to break apart into smaller, charged fragments.
- Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Spectral Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides clues about the molecule's structure. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[\[2\]](#)

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References

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